molecular formula C17H16ClNO B217270 2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- CAS No. 107234-91-3

2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis-

Cat. No.: B217270
CAS No.: 107234-91-3
M. Wt: 285.8 g/mol
InChI Key: GXMMERGBGMKTND-JKSUJKDBSA-N
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Description

2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- is a compound belonging to the piperidinone family. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This particular compound features a piperidinone ring substituted with a 4-chlorophenyl and a phenyl group, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- can be achieved through a multi-step process involving the Knoevenagel condensation, Michael addition, and Mannich reaction. The reaction typically involves aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate or aqueous ammonia in alcohols . The process is highly stereoselective, yielding the desired diastereomer in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis-configuration also contributes to its stereochemical uniqueness, making it a valuable compound for research and development.

Properties

IUPAC Name

(3S,4R)-3-(4-chlorophenyl)-4-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-14-8-6-13(7-9-14)16-15(10-11-19-17(16)20)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,19,20)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMMERGBGMKTND-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910266
Record name 3-(4-Chlorophenyl)-4-phenyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107234-91-3
Record name 2-Piperidinone, 3-(4-chlorophenyl)-4-phenyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107234913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorophenyl)-4-phenyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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